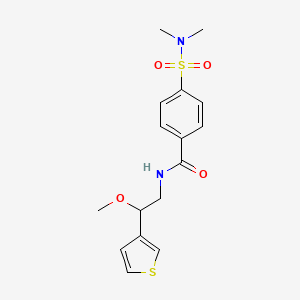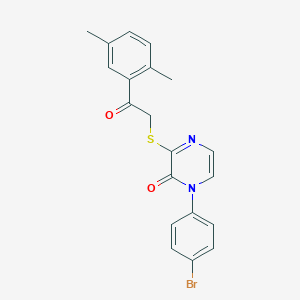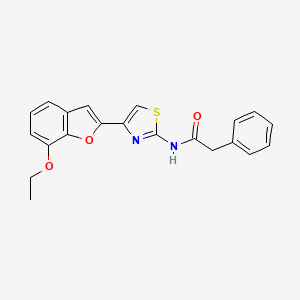
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thioether linkage (sulfur atom connected to two carbon atoms). It also contains acetamide, bromophenyl, and chlorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The imidazole ring, for example, is a heterocycle that can participate in various reactions. The thioether linkage could also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Structural Characteristics and Intermolecular Interactions : Compounds with similar structures have been analyzed to understand their crystallographic and molecular properties. For instance, the study of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides highlights the V-shaped molecular structure and details the intermolecular interactions such as hydrogen bonds and π interactions that contribute to their 3-D arrays (Boechat et al., 2011).
Cascade Reactions for Heterocycle Formation : Research on thioureido-acetamides demonstrates their utility in one-pot cascade reactions to synthesize various heterocycles, showcasing the versatility of these compounds in organic synthesis (Schmeyers & Kaupp, 2002).
Pharmacological and Biological Applications
Antitumor and Antimicrobial Activities : Certain derivatives, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have been evaluated for their potential antitumor activity against a variety of human tumor cell lines, indicating the role of these compounds in cancer research (Yurttaş et al., 2015). Additionally, acetamide derivatives have shown significant antibacterial activity, underscoring their potential in addressing microbial resistance (Ramalingam et al., 2019).
Chemical Reactivity and Synthesis of Heterocycles : The reactivity of acetamide derivatives toward nitrogen-based nucleophiles has been explored, resulting in compounds with antimicrobial activity. This demonstrates the compound's role in the synthesis of biologically active molecules (Fahim & Ismael, 2019).
pKa Determination and Acidity Constants : The acidity constants of similar acetamide derivatives have been determined, which is crucial for understanding the physicochemical properties and pharmacological behavior of such compounds (Duran & Canbaz, 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrClN3OS/c24-17-8-6-16(7-9-17)21-14-26-23(28(21)20-4-2-1-3-5-20)30-15-22(29)27-19-12-10-18(25)11-13-19/h1-14H,15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYFVHOYJVJTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2739604.png)

![5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2739607.png)
![N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2739608.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2739611.png)
![2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2739612.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2739616.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B2739618.png)
![1-(Azepan-1-yl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone](/img/structure/B2739620.png)
![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739621.png)

